L-798106-d6 is a chemical compound recognized for its role as an antagonist of the prostaglandin E receptor subtype 3 (EP3). This compound is a deuterated form of L-798106, which enhances its pharmacokinetic properties, making it a subject of interest in pharmacological research. The compound is primarily sourced from synthetic processes aimed at developing selective receptor antagonists for therapeutic applications.
L-798106-d6 is classified under prostanoid receptor antagonists, specifically targeting the EP3 receptor. It is part of a broader category of compounds that include various derivatives and analogs designed to modulate prostanoid signaling pathways. These compounds are crucial in the development of treatments for conditions influenced by prostaglandin activity, such as inflammation and pain management .
The synthesis of L-798106-d6 involves several chemical reactions that typically start from readily available precursors. The process may include:
These methods are optimized to enhance yield and purity while minimizing by-products .
L-798106-d6 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is C19H22D6N2O3, indicating the presence of deuterium atoms in place of hydrogen in certain positions.
Key structural features include:
The three-dimensional conformation of L-798106-d6 can be analyzed using computational chemistry tools to predict its interaction with the EP3 receptor .
L-798106-d6 undergoes various chemical reactions that are essential for its synthesis and potential metabolic pathways:
These reactions are crucial for understanding both the synthesis and biological implications of L-798106-d6 .
L-798106-d6 exerts its effects primarily through antagonism at the EP3 receptor. The mechanism can be summarized as follows:
Data supporting this mechanism include receptor binding studies and functional assays demonstrating decreased signaling upon administration of L-798106-d6 .
L-798106-d6 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for drug development .
L-798106-d6 has significant applications in scientific research, particularly in pharmacology and medicinal chemistry:
Its role as a selective antagonist makes it valuable for elucidating the physiological roles of prostaglandins in health and disease .
Prostaglandin E₂ (PGE₂) is a critical lipid mediator derived from arachidonic acid metabolism via cyclooxygenase (COX) enzymes. It exerts pleiotropic effects in both physiological homeostasis (e.g., cytoprotection, fever regulation, vascular tone) and pathological contexts (e.g., inflammation, cancer progression, insulin resistance) [4] [7]. PGE₂’s functional diversity arises from its activation of four G protein-coupled receptor subtypes (EP1–EP4), each with distinct signaling cascades and tissue distributions. In the renal thick ascending limb (TAL), PGE₂ regulates sodium reabsorption and modulates COX-2 expression through feedback mechanisms [7]. In neurological contexts, PGE₂ influences sympathetic excitation and nociception via central receptors [4] [10].
Table 1: Key Molecular Properties of L-798,106
Property | Value |
---|---|
Chemical Name | (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide |
Molecular Formula | C₂₇H₂₂BrNO₄S |
Molecular Weight | 536.44 g/mol |
CAS Number | 244101-02-8 |
Purity | ≥99% (HPLC) |
Solubility (DMSO) | 53.64 mg/mL (100 mM) |
Storage Conditions | Room Temperature (RT) or -20°C |
Primary Target | EP3 receptor (Ki = 0.3 nM) |
The EP3 receptor is unique among PGE₂ receptors due to its constitutive activity, multiple splice variants, and coupling to inhibitory G proteins (Gᵢ/Gₒ). It is encoded by a single gene (Ptger3) but undergoes alternative splicing to yield at least eight isoforms in humans, differing in their C-terminal tails and signaling properties [2] [5]. EP3 receptors primarily inhibit adenylate cyclase, reducing intracellular cAMP levels. Additionally, they activate:
EP3 receptors are highly expressed in the kidney, brain (notably the hypothalamus, locus coeruleus, and paraventricular nucleus), gastrointestinal tract, and immune cells [4] [7] [10]. Functionally, they modulate sympathetic nerve activity, insulin sensitivity, and tumor progression. For example, EP3 activation in the renal TAL suppresses COX-2 expression via a negative feedback loop, while in breast cancer (SK-BR-3 cells), it enhances migration via Rho kinase [7] [8].
Table 2: EP3 Receptor Isoforms and Signaling Profiles
Isoform | C-Terminal Tail | Primary Signaling Pathway | Functional Consequence |
---|---|---|---|
EP3α | 65 residues | Gᵢ-mediated cAMP ↓ | Neuronal inhibition |
EP3β | 62 residues | Gᵢ + Gₛ coupling | Biphasic cAMP modulation |
EP3γ | 60 residues | Gᵢ + Rho activation | Cell migration enhancement |
EP3δ | 16 residues | Strong Gᵢ coupling | Sustained cAMP suppression |
L-798,106 (C₂₇H₂₂BrNO₄S) is a potent, selective EP3 antagonist developed to dissect EP3-specific functions amid overlapping prostanoid receptor activities. Its utility stems from:
Table 3: Selectivity Profile of L-798,106 Across Prostanoid Receptors
Receptor | Ki (nM) | Functional Assay Result |
---|---|---|
EP3 | 0.3 | Full antagonism (pA₂ = 7.48 ± 0.25) |
EP4 | 916 | Weak antagonism at µM concentrations |
EP1 | >5000 | No activity |
EP2 | >5000 | No activity |
TP | >5000 | No activity |
L-798,106’s chemical structure—a cinnamic acylsulfonamide derivative—optimizes receptor binding through hydrophobic interactions with transmembrane domains of EP3, particularly via its naphthalene and bromomethoxy phenyl groups [1] [9]. This specificity makes it indispensable for delineating EP3’s roles in pathologies like cancer metastasis, neuroinflammation, and diabetic insulin resistance, where COX-2/PGE₂ axes are dysregulated [7] [8] [9].
Compound Names Mentioned: L-798106, L-798,106, CM9, GW671021.
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: